O-Ethyl ethylphosphonothioic acid
Description
Chemical Structure and Properties O-Ethyl ethylphosphonothioic acid (C₄H₁₁O₂PS) is an organophosphorus compound characterized by a phosphorus atom bonded to an ethyl group, an ethoxy group (O-ethyl), a hydroxyl group, and a sulfur atom in a thioic acid configuration. Its molecular structure enables stereochemical complexity, with enantiomers resolved as early as 1958 via crystallization with chiral amines like brucine . The compound’s 2D structure and predicted collision cross-section (CCS) data (e.g., 142.7 Ų for [M+H]⁺ at m/z 154.1) make it identifiable in mass spectrometry .
Applications and Significance This compound serves as a precursor to V-type nerve agents (e.g., VE, VS) via reactions in aqueous solutions . It is also a degradation product of the pesticide fonofos, forming under aerobic soil conditions . Its stereochemical properties have been foundational in studies of chiral recognition mechanisms in phosphonothioic acids .
Structure
3D Structure
Properties
CAS No. |
7776-66-1 |
|---|---|
Molecular Formula |
C4H11O2PS |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
ethoxy-ethyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS/c1-3-6-7(5,8)4-2/h3-4H2,1-2H3,(H,5,8) |
InChI Key |
AIJQQTBLBLBZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl ethylphosphonothioic acid typically involves the reaction of ethylphosphonothioic dichloride with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cl2P(S)OEt+EtOH→EtO-P(S)OEt+2HCl
In this reaction, ethylphosphonothioic dichloride reacts with ethanol to produce this compound and hydrochloric acid as a byproduct. The reaction is typically carried out at room temperature with the use of a suitable solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of byproducts and to ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl ethylphosphonothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphonothioic group and the ethyl substituents.
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of phosphine derivatives. Reducing agents such as lithium aluminum hydride are commonly used in this reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents for this reaction include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Alkyl halides, amines; typically carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioic acid derivatives.
Scientific Research Applications
O-Ethyl ethylphosphonothioic acid has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonothioate esters and related compounds.
Biology: The compound is studied for its potential use as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: this compound is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of O-Ethyl ethylphosphonothioic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site and forming a covalent bond with the enzyme. This interaction disrupts the normal function of the enzyme, leading to the inhibition of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Stereochemical Comparisons
- Chiral Resolution: this compound was among the first phosphonothioic acids resolved into enantiomers using α-phenylethylamine, establishing methods later applied to phenyl and naphthyl derivatives .
- Chiral Recognition: Derivatives like O-ethyl phenylphosphonothioic acid exhibit superior enantiomeric discrimination due to aromatic CH/π interactions, unlike the parent compound’s simpler ethyl groups .
Reactivity and Mechanistic Behavior
- Nucleophilic Substitution : Reactions with PCl₅ proceed with retention of configuration, critical for synthesizing stereochemically pure nerve agents . This contrasts with sulfur mustards, where hydrolysis leads to inversion .
- Degradation: In soil, this compound forms from fonofos (DT₅₀: 3–16 weeks) but is less persistent than EA 2192 (a VX degradation product with high toxicity and persistence) .
Environmental and Toxicological Profiles
Key Research Findings
Synthetic Utility: this compound’s chlorination with PCl₅ yields O-ethyl ethylphosphonothionochloridate, a key intermediate for pyrophosphonothioates used in asymmetric synthesis .
Environmental Impact: While less toxic than its derivatives, its role as a fonofos degradate underscores its environmental relevance, particularly in agricultural runoff .
Chiral Applications : Derivatives with aromatic substituents (e.g., phenyl, naphthyl) outperform the parent compound in enantiomeric resolution, highlighting the role of substituents in chiral recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
